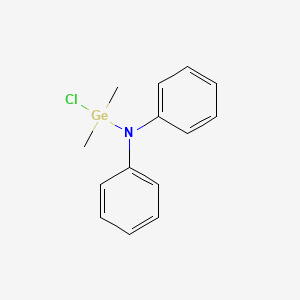

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine

Beschreibung

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The compound’s unique structure, which includes a chlorine atom, two methyl groups, and two phenyl groups attached to a germanium atom, makes it an interesting subject for scientific research and industrial applications.

Eigenschaften

CAS-Nummer |

918897-65-1 |

|---|---|

Molekularformel |

C14H16ClGeN |

Molekulargewicht |

306.36 g/mol |

IUPAC-Name |

N-[chloro(dimethyl)germyl]-N-phenylaniline |

InChI |

InChI=1S/C14H16ClGeN/c1-16(2,15)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI-Schlüssel |

CZZOSCCOSUWAET-UHFFFAOYSA-N |

Kanonische SMILES |

C[Ge](C)(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine typically involves the reaction of germanium tetrachloride with diphenylmagnesium and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants. The general reaction scheme is as follows:

GeCl4+2Ph2Mg+2Me2Mg→Ge(Ph2Me2Cl)+2MgCl2

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organogermanium compounds.

Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.

Reduction Reactions: Reduction can lead to the formation of germane derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.

Biology: Organogermanium compounds have been investigated for their potential biological activities, including anti-cancer and immunomodulatory effects.

Medicine: Some organogermanium compounds are explored for their therapeutic potential, although more research is needed to fully understand their mechanisms of action.

Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical devices, due to the unique properties of germanium.

Wirkmechanismus

The mechanism by which 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its organogermanium core. The pathways involved may include modulation of oxidative stress and immune responses.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine can be compared with other organogermanium compounds, such as:

Tetramethylgermane: Lacks the phenyl groups and chlorine atom, leading to different chemical properties and reactivity.

Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom, making it more hydrophobic and less reactive in substitution reactions.

Dimethylgermanium dichloride: Contains two chlorine atoms and two methyl groups, making it more reactive in nucleophilic substitution reactions.

The uniqueness of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine lies in its balanced structure, which provides a combination of stability and reactivity, making it suitable for various applications.

Biologische Aktivität

1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine (CAS No. 918897-65-1) is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to a chlorine atom and two diphenylamine groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine is C14H16ClGeN. Its structure can be represented as follows:

- Molecular Weight : 287.73 g/mol

- SMILES Notation : ClC(N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Biological Activity

Research on the biological activity of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine indicates several potential effects, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

Studies have shown that organogermanium compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, a study highlighted that compounds with similar structures could inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .

Antimicrobial Properties

There is also emerging evidence suggesting that 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine may possess antimicrobial properties. The presence of the chlorine atom and the diphenylamino groups may enhance its interaction with microbial membranes, leading to disruption and cell death. Further studies are needed to quantify these effects and understand the underlying mechanisms.

Case Studies

Several case studies have explored the biological activities of organogermanium compounds:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of organogermanium compounds on breast cancer cells.

- Findings : The study found that certain derivatives, including those similar to 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine, significantly inhibited cell growth and induced apoptosis at micromolar concentrations.

-

Antimicrobial Testing :

- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Findings : Compounds with similar structures exhibited notable antibacterial activity, suggesting that 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine may have similar properties.

The proposed mechanisms for the biological activity of 1-Chloro-1,1-dimethyl-N,N-diphenylgermanamine include:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways that regulate apoptosis and proliferation.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.

- Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.

Data Table: Summary of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.